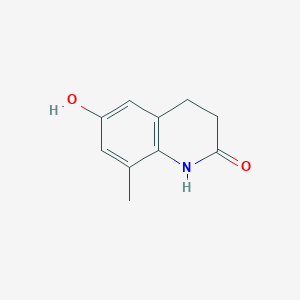

6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one

Description

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic organic compound featuring a partially hydrogenated quinoline core with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 6 and 8, respectively. This scaffold is structurally versatile, with modifications at these positions significantly influencing its physicochemical properties, synthetic accessibility, and biological activity.

Properties

IUPAC Name |

6-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h4-5,12H,2-3H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNEMDRZCNPEHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NC(=O)CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239768-83-2 | |

| Record name | 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminoacetophenone and methyl acrylate, the compound can be synthesized via a multi-step process involving condensation, cyclization, and hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form a dihydro derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of 6-oxo-8-methyl-3,4-dihydroquinolin-2(1H)-one.

Reduction: Formation of 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. Its structure allows it to interact with biological targets, making it a candidate for the development of new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use in treating infections caused by resistant strains.

Anticonvulsant Properties

The compound is also being investigated for its anticonvulsant effects. In a series of studies, derivatives similar to this compound were tested for their ability to inhibit seizures in animal models. These studies indicated that certain modifications to the molecular structure enhance its efficacy as an anticonvulsant agent .

Inhibition of Acetylcholinesterase

A significant application of this compound is its role as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to this compound have shown promising results in inhibiting human recombinant acetylcholinesterase, indicating their potential as multitarget small molecules for therapeutic interventions .

Biological Research

Cancer Research

The antiproliferative activity of this compound has been explored in various cancer cell lines. Studies have demonstrated its potential to inhibit cell growth in human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. This suggests that the compound may play a role in cancer treatment strategies by targeting specific pathways involved in tumor growth .

Topoisomerase Inhibition

Recent findings indicate that compounds similar to this compound can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This activity positions the compound as a candidate for developing new antibiotics against Gram-negative bacteria .

Synthetic Applications

Chemical Synthesis Intermediates

this compound serves as an important intermediate in synthesizing other pharmacologically active compounds. For example, it is utilized in the preparation of cilostazol, a drug used to treat intermittent claudication. The synthesis process involves alkylating the phenolic group of 6-hydroxy-3,4-dihydroquinolinone with specific reagents under controlled conditions to yield high-purity products suitable for pharmaceutical applications .

Table 1: Biological Activities of this compound

Mechanism of Action

The mechanism of action of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxyl group and the quinoline ring are crucial for its activity, allowing it to form hydrogen bonds and π-π interactions with its targets.

Comparison with Similar Compounds

Structural Comparison

- 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (C₉H₉NO₂): Lacks the 8-methyl group, reducing steric hindrance and lipophilicity compared to the target compound.

- 8-Methyl-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₁NO): Retains the 8-methyl group but lacks the 6-hydroxy substituent, leading to lower polarity and altered reactivity .

- 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one (C₉H₉FN₂O): Substitution with amino and fluorine groups introduces distinct electronic and steric effects, which may enhance binding to biological targets like neurotransmitter receptors .

Physicochemical Properties

Key Observations :

- The hydroxyl group in the target compound improves solubility but may reduce metabolic stability compared to methoxy analogs .

Data Table: Comparative Overview of Key Compounds

Biological Activity

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. Research has indicated its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline core with a hydroxyl group at the 6th position and a methyl group at the 8th position. This unique arrangement enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially altering their activity.

- Receptor Binding : It can bind to cellular receptors, influencing signaling pathways.

- DNA Interaction : The compound may also interact with DNA, leading to effects on gene expression and cellular proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. For instance, it has been evaluated for its ability to inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress and cellular apoptosis. The mechanism involves disrupting the balance of reactive oxygen species (ROS), leading to cell death in cancerous cells .

Study on Anticancer Properties

In a recent study focused on CRC, the compound was found to suppress colony formation and migration of HCT-116 cells. It also deregulated proteins involved in cell proliferation and metastasis. These findings suggest that this compound could serve as a lead compound in drug discovery targeting CRC .

Antimicrobial Evaluation

Another investigation assessed the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it exhibited good activity against multiple strains of drug-resistant tuberculosis, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition; ROS induction |

| 8-Hydroxyquinoline | Moderate | Low | Metal chelation |

| 6-Methylquinoline | Low | Moderate | Receptor binding |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, and what key reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of α,β-unsaturated N-arylamides via photoredox catalysis or transition-metal-catalyzed reactions (e.g., palladium or nickel). Key steps include alkylation of precursors (e.g., chloroalkylamine salts) in polar solvents like DMF under basic conditions (K₂CO₃), followed by nitro group reduction using Raney nickel/hydrazine hydrate or Pd/C under H₂. Purification via column chromatography (NH₃/MeOH:CH₂Cl₂) ensures high purity .

- Critical Factors : Solvent choice (DMF for alkylation, MeOH for reductions), reaction time (20 min for reductions, days for catalytic hydrogenation), and substituent positioning (8-methyl may require regioselective bromination/oxidation) .

Q. How is structural characterization of this compound performed in academic research?

- Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.86–8.13 ppm for aromatic protons, δ 2.01–3.05 ppm for methyl/amine groups). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., m/z 177.20 for the base structure). HPLC with chiral columns resolves enantiomers, while X-ray crystallography may confirm stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended for screening 6-hydroxy-8-methyl derivatives?

- Methodology : Conduct enzyme inhibition assays (e.g., nitric oxide synthase isoforms nNOS/eNOS) using fluorometric or radiometric methods. For CNS applications, evaluate binding to NMDA receptor subunits (GluN2b) or GABAₐ receptors via radioligand displacement. Anticancer activity can be assessed via cell viability assays (e.g., MTT) against glioblastoma models .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data across assay systems for 6-hydroxy-8-methyl derivatives?

- Methodology : Perform orthogonal assays (e.g., kinetic vs. equilibrium binding) to validate target engagement. Use molecular dynamics simulations to assess conformational flexibility of the 8-methyl group, which may sterically hinder binding in rigid enzyme pockets. Compare IC₅₀ values under varied pH/buffer conditions to identify assay-specific artifacts .

- Case Study : Fluoro-substituted analogs at the 8-position showed reduced nNOS affinity due to restricted side-chain flexibility, suggesting steric effects from 8-methyl could similarly modulate activity .

Q. What computational strategies predict the binding interactions of this compound with therapeutic targets like VEGFR2?

- Methodology : Employ molecular docking (AutoDock Vina, Glide) to model interactions between the quinolinone core and VEGFR2's kinase domain. Validate with molecular dynamics (GROMACS) to simulate binding stability. Pharmacophore modeling identifies critical features (e.g., hydrogen-bond acceptors at C6-hydroxy, hydrophobic interactions with 8-methyl) .

- Example : Dihydroquinolinone analogs demonstrated strong VEGFR2 binding via π-π stacking with Phe1047 and hydrogen bonding with Glu885 .

Q. How can regioselectivity be optimized during substituent introduction in dihydroquinolinone synthesis?

- Methodology : Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution at C6/C8. For 8-methyl introduction, employ Friedel-Crafts alkylation with methyl iodide/AlCl₃ or Suzuki coupling with methylboronic acids. Protect the 6-hydroxy group with TBSCl to prevent undesired side reactions .

- Case Study : Photoredox cyclization of N-arylcinnamamides with aliphatic aldehydes selectively installed alkyl groups at C8 .

Q. How do 6-hydroxy and 8-methyl groups influence pharmacokinetic properties compared to other dihydroquinolinones?

- Methodology : Assess logP (octanol-water partition) to evaluate lipophilicity enhancement from 8-methyl. Use Caco-2 cell monolayers for permeability studies. Compare metabolic stability via liver microsome assays: the 6-hydroxy group may increase Phase II conjugation (glucuronidation), while 8-methyl could reduce CYP450-mediated oxidation .

- Data : Analogous 8-fluoro derivatives showed 6-fold lower nNOS potency than unsubstituted analogs, highlighting steric/electronic impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.